Sophorabioside

Description

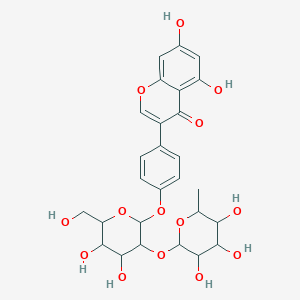

Sophorabioside (C₂₇H₃₀O₁₄, molecular weight: 578.52) is an isoflavone glycoside isolated primarily from Sophora japonica (Japanese pagoda tree) . Structurally, it consists of genistein (an aglycone) linked to a disaccharide moiety (glucose and rhamnose) at the C4′ position . Its CAS registry number is 2945-88-2, and it is stored as a powder at -20°C or dissolved in methanol at -80°C for stability .

Its pharmacokinetic profile in rats reveals a Tₘₐₓ of 6.2 hours, Cₘₐₓ of 1430.83 ng/mL, and t₁/₂ of 7.2 hours after oral administration .

Properties

IUPAC Name |

3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJVNAXLTOIYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Extraction

Polar solvents are employed to isolate this compound due to its glycosidic nature. Methanol-water (70–80% v/v) and ethanol-water (50–60% v/v) mixtures are optimal for extracting flavonoids from plant matrices. A typical workflow involves:

-

Plant Material Preparation : Dried seeds or flowers are ground to 40–60 mesh.

-

Maceration/Ultrasonic Extraction : Solvent-to-material ratios of 10:1–15:1 (v/w) are used for 24–48 hours at 25–40°C. Ultrasonic-assisted extraction (40 kHz, 30–60 minutes) enhances efficiency.

-

Filtration and Concentration : Extracts are filtered through cellulose membranes and concentrated under reduced pressure (40–50°C).

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| 70% Methanol | 0.82 | 65 |

| 50% Ethanol | 0.75 | 58 |

| Water | 0.31 | 42 |

Purification Techniques

Crude extracts require multi-step purification:

-

Liquid-Liquid Partitioning : Ethyl acetate and n-butanol are used to separate glycosides from non-polar impurities.

-

Column Chromatography :

-

HPLC Finalization : Semi-preparative HPLC (C18 column, 5 µm, 250 × 10 mm) with acetonitrile-water (22:78, 0.1% formic acid) achieves >95% purity.

Synthetic Preparation Routes

While natural extraction dominates, synthetic routes enable large-scale production and structural analogs.

Isoflavone Precursor Synthesis

This compound’s aglycone (an isoflavanone) is synthesized via Hoesch or Kostanecki reactions:

-

Hoesch Reaction :

-

Protection/Deprotection :

Table 2: Key Reaction Conditions for Isoflavone Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hoesch Reaction | Phloroglucinol, AlCl₃, 0°C, 6h | 68 |

| Methoxalylation | Methoxalyl chloride, DCM, RT, 12h | 72 |

| Acetylation | Acetic anhydride, pyridine, 50°C, 4h | 89 |

Hydrogenation to Isoflavanone

The isoflavone precursor is hydrogenated to yield racemic isoflavanone:

Glycosylation

The isoflavanone is glycosylated using Koenigs-Knorr or Schmidt methods:

-

Activation : this compound’s disaccharide (sophorose) is activated as a trichloroacetimidate.

-

Coupling : BF₃·OEt₂ catalyzes glycosylation in anhydrous DCM at −15°C.

-

Deprotection : Final deacetylation (NaOMe/MeOH) yields this compound.

Process Optimization and Challenges

Natural Extraction Optimization

Synthetic Challenges

-

Lactonization : Unprotected hydroxyl groups lead to lactone formation (e.g., benzopyranodione derivatives).

-

Racemization : Hydrogenation produces racemic mixtures, necessitating chiral resolution for enantiopure this compound.

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sophorabioside has the molecular formula and consists of a flavonoid backbone with sugar moieties, which contribute to its bioactivity. The compound exhibits a range of biological activities including:

- Antioxidant : Scavenges free radicals, potentially reducing oxidative stress.

- Anti-inflammatory : Modulates inflammatory pathways.

- Neuroprotective : Protects nerve cells from damage, indicating potential applications in neurodegenerative diseases.

- Anti-cancer : Preliminary studies suggest it may inhibit cancer cell proliferation.

Pharmacokinetics

A pharmacokinetic study conducted on rats showed that after oral administration of 90 mg/kg this compound, the key pharmacokinetic parameters were as follows:

- Tmax (time to reach maximum concentration): hours

- Cmax (maximum concentration): ng/mL

- Half-life (t1/2) : hours .

These findings are crucial for understanding the absorption and metabolism of this compound in biological systems.

Anti-Osteoporotic Effects

This compound has been investigated for its potential in treating osteoporosis. In a study involving ovariectomized rats, administration of this compound at doses of 15 mg/kg and 30 mg/kg for 45 days resulted in significant improvements in bone health:

- Increased levels of alkaline phosphatase (ALP) and osteocalcin (OC), markers indicative of bone formation.

- Decreased levels of acid phosphatase (ACP), a marker for bone resorption.

- Histopathological analysis revealed thicker bony trabeculae and enhanced osteoblastic activity compared to control groups .

Neuroprotective Properties

Research indicates that this compound may protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Laboratory studies have demonstrated its ability to mitigate cellular damage caused by oxidative stress .

Anti-Cancer Potential

Although still under investigation, some studies have suggested that this compound may possess anti-cancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines is being explored, necessitating further research to elucidate its mechanisms.

Data Table: Summary of Biological Activities

Case Study 1: Osteoprotective Effects in Ovariectomized Rats

A study conducted on ovariectomized rats demonstrated that treatment with this compound significantly improved bone density and mechanical strength compared to untreated controls. The results indicated a dose-dependent effect, with higher doses yielding better outcomes .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Mechanism: It neutralizes free radicals by donating hydrogen atoms or electrons.

Anti-inflammatory Pathways: It inhibits enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Anticancer Mechanisms: It induces apoptosis through the activation of caspases and the mitochondrial pathway, and it arrests the cell cycle by modulating cyclins and cyclin-dependent kinases.

Comparison with Similar Compounds

Anticancer Effects

- This compound : Exhibits moderate inhibitory effects on A549 (lung cancer) and BGC-823 (gastric cancer) cells at 100 µg/mL, with tumor inhibition rates of 32.97% and 13.98%, respectively .

- Genistein : Shows superior activity (82.01% inhibition on A549, 91.25% on BGC-823) due to its aglycone form, which enhances cellular uptake .

- Sophoricoside: Not reported for anticancer activity but excels in estrogenic and anti-osteoporotic effects .

Estrogenic and Anti-Osteoporotic Activity

Metabolic Pathways

Anti-Inflammatory and Antiplatelet Effects

- This compound: No significant anti-complement activity reported, unlike formononetin and ononin, which show potent inhibition .

- Tectoridin : Inhibits arachidonic acid-induced platelet aggregation (IC₅₀: 25.9 μM), comparable to genistein but weaker than irisolidone .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What controls are essential when testing this compound’s effects on collagen synthesis?

- Methodological Answer : Include TGF-β1 as a positive control and siRNA-mediated collagen knockdown as a negative control. Measure procollagen type I C-peptide (PIP) via ELISA and confirm at the mRNA level (COL1A1/COL1A2). Account for fibroblast donor variability by using cells from ≥3 donors .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.